molecular formula C6H7NO2 B3353482 3-methoxy-1H-pyrrole-2-carbaldehyde CAS No. 54764-96-4

3-methoxy-1H-pyrrole-2-carbaldehyde

Cat. No.: B3353482
CAS No.: 54764-96-4
M. Wt: 125.13 g/mol
InChI Key: LTQYGSKNLPUXKR-UHFFFAOYSA-N
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Description

3-methoxy-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with a pyrrole ring substituted with a methoxy group at the 3-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxypyrrole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the aldehyde group at the 2-position. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-methoxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-methoxy-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-methoxy-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-methoxy-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1H-pyrrole-2-carbaldehyde: Lacks the methoxy group at the 3-position.

Uniqueness

3-methoxy-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-methoxy-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-3-7-5(6)4-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQYGSKNLPUXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461136
Record name 1H-Pyrrole-2-carboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54764-96-4
Record name 1H-Pyrrole-2-carboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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